![molecular formula C22H15BrN2O3 B14308695 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid CAS No. 110144-25-7](/img/structure/B14308695.png)
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is a complex organic compound featuring a quinoline core substituted with a benzyloxy group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate and sulfuric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a carboxylic acid, while reduction of the bromine atom would yield a hydrogen-substituted quinoline derivative.
Wissenschaftliche Forschungsanwendungen
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Substituted Quinoline Carboxylic Acids: These compounds have similar structures but different substituents at the 8-position.
3-Benzyl-6-bromo-2-methoxy Quinoline Derivatives: These derivatives have a methoxy group instead of a benzyloxy group and are active against Mycobacterium tuberculosis.
Uniqueness
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a benzyloxy group and a bromine atom on the quinoline core differentiates it from other similar compounds and can lead to unique interactions with molecular targets.
Eigenschaften
CAS-Nummer |
110144-25-7 |
|---|---|
Molekularformel |
C22H15BrN2O3 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
6-(7-bromo-8-phenylmethoxyquinolin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H15BrN2O3/c23-16-11-9-15-10-12-18(17-7-4-8-19(24-17)22(26)27)25-20(15)21(16)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
InChI-Schlüssel |
ZBLHPKZDCJZHPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2N=C(C=C3)C4=NC(=CC=C4)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


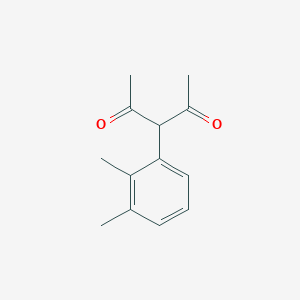
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

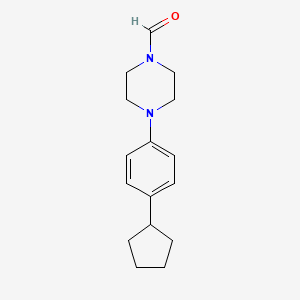
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
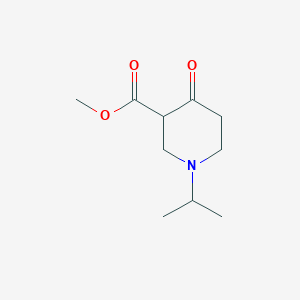


![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
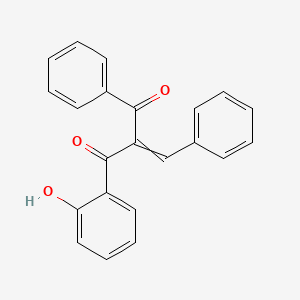
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
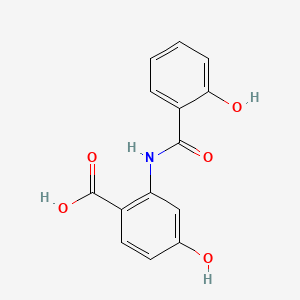
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
